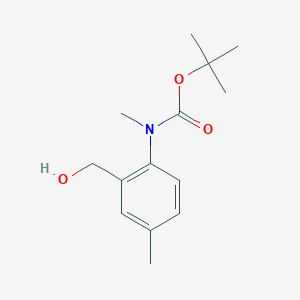

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate

Description

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at the 2-position, and a methyl group at the 4-position of the phenyl ring. This compound is commonly utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its stability and ease of deprotection under acidic conditions. The hydroxymethyl group enhances its polarity, making it advantageous for applications requiring aqueous solubility .

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)-4-methylphenyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H21NO3/c1-10-6-7-12(11(8-10)9-16)15(5)13(17)18-14(2,3)4/h6-8,16H,9H2,1-5H3 |

InChI Key |

PWVGREBSMCEBGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling Method

This method involves the coupling of a suitable carboxylic acid derivative with an amino alcohol or amine, using carbodiimide reagents as coupling agents. Key reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst.

- Starting materials: 1-methylpiperidine-4-carboxylic acid or analogous acid derivatives and tert-butyl 2-hydroxyethyl(methyl)carbamate.

- Solvent: Acetonitrile.

- Reaction conditions: Stirring at room temperature (15–30°C) for approximately 16 hours.

- Workup: Concentration under reduced pressure, aqueous sodium bicarbonate extraction, washing with brine, drying over anhydrous magnesium sulfate.

- Purification: Basic silica gel column chromatography using ethyl acetate/hexane mixtures.

- Final step: Acid treatment with 1N hydrochloric acid followed by precipitation with isopropanol to yield the target compound as a colorless solid.

- Yield: Approximately 97%.

- Characterization by ^1H NMR (DMSO-d6) shows multiplets corresponding to the expected protons, confirming the structure.

| Parameter | Details |

|---|---|

| Coupling agent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |

| Catalyst | 4-dimethylaminopyridine (DMAP) |

| Solvent | Acetonitrile |

| Temperature | 15–30°C |

| Reaction time | 16 hours |

| Purification method | Silica gel chromatography |

| Yield | ~97% |

This method is well-documented for its efficiency and mild conditions, preserving sensitive functional groups such as hydroxymethyl.

Nucleophilic Substitution Using Cesium Carbonate in DMF

An alternative approach involves nucleophilic aromatic substitution on halogenated toluene derivatives with N-Boc-N-methylaminoethanol in the presence of cesium carbonate as a base.

- Starting material: 2-chloro-4-fluoro-5-nitrotoluene or related halogenated aromatic compounds.

- Reagents: N-Boc-N-methylaminoethanol and cesium carbonate.

- Solvent: N,N-dimethylformamide (DMF).

- Reaction conditions: Stirring at 50°C overnight.

- Workup: Filtration, evaporation, extraction with ethyl acetate, washing with water, drying over sodium sulfate.

- Yield: Up to 97%, yielding a brown oil intermediate that can be further processed to the target compound.

| Parameter | Details |

|---|---|

| Base | Cesium carbonate |

| Solvent | DMF |

| Temperature | 50°C |

| Reaction time | Overnight |

| Yield | ~97% |

This method is advantageous for constructing the carbamate moiety via nucleophilic substitution, especially when halogenated precursors are available.

Preparation via Mixed Acid Anhydride and Condensation (Patent Method)

A patented method describes the preparation of t-butyl carbamate derivatives related to the target compound through mixed acid anhydride intermediates.

- Starting material: N-BOC-D-Serine or analogous protected amino acid.

- Formation of mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine as acid acceptor.

- Condensation with benzylamine derivatives in anhydrous ethyl acetate.

- Use of phase transfer catalysts such as tetrabutylammonium bromide and methyl sulfate.

- Controlled addition of potassium hydroxide solution at low temperatures (0 to 10°C).

- Workup involves extraction, washing with dilute hydrochloric acid, saturated sodium bicarbonate, and water.

- Crystallization from normal hexane yields the final product with yields ranging from 92% to 97%.

| Parameter | Details |

|---|---|

| Acid activation agent | Isobutyl chlorocarbonate (i-BuOCOCl) |

| Base | N-methylmorpholine (NMM) |

| Solvent | Ethyl acetate |

| Phase transfer catalyst | Tetrabutylammonium bromide |

| Temperature control | -10 to 20°C |

| Yield | 92–97% |

This method is highly efficient and suitable for scale-up, providing high purity and yield.

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbodiimide-mediated coupling | EDC·HCl, DMAP, acetonitrile, 15–30°C, 16 h | ~97 | Mild conditions, good for sensitive groups |

| Nucleophilic substitution | Cesium carbonate, DMF, 50°C, overnight | ~97 | Requires halogenated aromatic precursor |

| Mixed acid anhydride + condensation | Isobutyl chlorocarbonate, NMM, ethyl acetate, low temp | 92–97 | Suitable for scale-up, phase transfer catalysis |

- The carbodiimide-mediated coupling method is widely favored for its mild reaction conditions and high selectivity, minimizing side reactions.

- The nucleophilic substitution approach requires availability of halogenated precursors but offers excellent yields and straightforward reaction conditions.

- The patented mixed acid anhydride method provides a robust synthetic route with efficient phase transfer catalysis, enabling large-scale production.

- Characterization data such as ^1H NMR confirm the structural integrity of the product across methods.

- Reaction times typically range from overnight to 16 hours, balancing conversion efficiency and operational practicality.

The preparation of tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate can be effectively achieved through several established synthetic routes. The choice of method depends on available starting materials, scale, and desired purity. Carbodiimide-mediated coupling offers mild and selective conditions, nucleophilic substitution provides a high-yield alternative when halogenated precursors are accessible, and mixed acid anhydride condensation methods are suitable for industrial scale-up. Each method demonstrates yields typically exceeding 90%, with well-defined purification protocols ensuring high-quality products.

This comprehensive understanding of preparation methods supports the compound’s application in pharmaceutical synthesis and further chemical research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the methylphenyl group.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes.

- Directed Metalation : It functions as a directed metalation group in directed ortho metalation chemistry, facilitating selective functionalization of aromatic compounds .

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are important in neuropharmacology and the treatment of Alzheimer’s disease .

- Cellular Effects : In vitro studies indicate that it can modulate cell signaling pathways and gene expression, impacting cellular metabolism and inflammatory responses .

Medicine

- Pharmaceutical Development : this compound is explored as a precursor in the synthesis of bioactive compounds and pharmaceuticals. Its potential to inhibit specific enzymes makes it a candidate for developing therapeutic agents targeting neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of cytokine production, suggesting potential applications in treating inflammatory conditions .

Industry

- Production of Specialty Chemicals : It is utilized in the synthesis of various fine chemicals and agrochemicals, contributing to the development of new materials with specific functionalities .

Case Studies

- Neuroprotection Against Amyloid Beta Toxicity :

- Antimicrobial Activity :

- Pharmacokinetics and Bioavailability :

Mechanism of Action

The mechanism of action of tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme functions. The molecular pathways involved include the inhibition of acetylcholinesterase, which is crucial for neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Hydroxymethyl vs. Chloro/Fluoro Groups: The hydroxymethyl group in the target compound increases hydrophilicity compared to chlorophenethyl (logP ~2.5) or fluorobenzylamino derivatives, which exhibit higher lipophilicity .

Stability Considerations:

Physical and Chemical Properties

| Property | Target Compound | tert-Butyl 4-(hydroxymethyl)benzylcarbamate | Tert-butyl (4-chlorophenethyl)carbamate |

|---|---|---|---|

| Molecular Formula | C14H21NO3 | C13H19NO3 | C13H18ClNO2 |

| Molecular Weight | 251.32 g/mol | 237.29 g/mol | 255.74 g/mol |

| Polarity | High (logP ~1.8) | High (logP ~1.7) | Moderate (logP ~2.5) |

| Melting Point | Not reported | Not reported | Stable at room temperature |

Notes:

Biological Activity

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHNO, with a molecular weight of approximately 235.30 g/mol. The compound features a tert-butyl group, a hydroxymethyl group, a methyl group, and a phenyl ring which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Compounds with carbamate functional groups often exhibit enzyme inhibition properties. For instance, similar carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes involved in neurotransmission. Studies indicate that the inhibitory activity against these enzymes can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition

Research has demonstrated that compounds structurally related to this compound possess significant inhibitory effects on AChE and BChE. For example, some derivatives showed IC50 values ranging from 1.60 µM to 311.0 µM for AChE inhibition, suggesting that modifications on the carbamate structure can enhance inhibitory potency .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties due to its structural features, which allow interaction with bacterial membranes and enzymes. The potential efficacy against various pathogens warrants further investigation into its pharmacological properties.

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of similar carbamate compounds indicated that they could protect astrocytes from amyloid-beta-induced toxicity. The results showed that pretreatment with these compounds significantly improved cell viability in the presence of toxic agents, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Assays

In antimicrobial assays, compounds related to this compound were evaluated against drug-resistant strains of bacteria. Results indicated notable growth inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.